REACTION_CXSMILES
|
[CH2:1]([Cl:11])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].C(Cl)/C=C(\CCC=C(C)C)/C.CC(C)=CCCC(C=C)=C>>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH2:5][C:3]([CH:2]=[CH2:1])=[CH2:4].[ClH:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(=C)C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(\C)/CCC=C(C)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(=C)C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cl:11])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].C(Cl)/C=C(\CCC=C(C)C)/C.CC(C)=CCCC(C=C)=C>>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH2:5][C:3]([CH:2]=[CH2:1])=[CH2:4].[ClH:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(=C)C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(\C)/CCC=C(C)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(=C)C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |